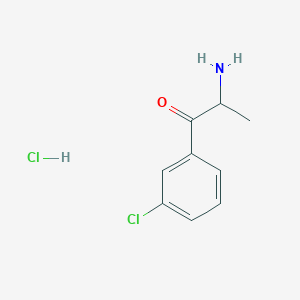

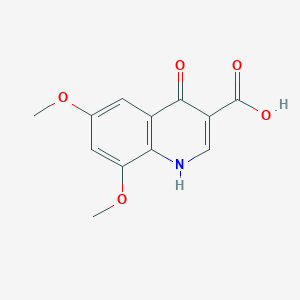

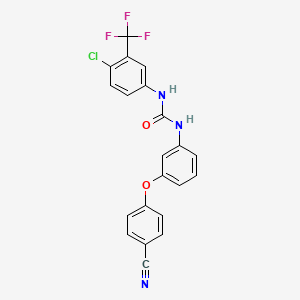

![molecular formula C23H19N5O B3025724 (2S)-2-[[4-(5-乙炔基-1H-吡咯并[2,3-b]吡啶-3-基)-2,3-二氢-1H-吲哚-1-基]羰基]-1-吡咯烷甲腈 CAS No. 2383117-96-0](/img/structure/B3025724.png)

(2S)-2-[[4-(5-乙炔基-1H-吡咯并[2,3-b]吡啶-3-基)-2,3-二氢-1H-吲哚-1-基]羰基]-1-吡咯烷甲腈

描述

IMP-1710 is an inhibitor of ubiquitin C-terminal hydrolase L1 (UCH-L1; IC50 = 38 nM in a fluorescence polarization assay) that contains an alkyne moiety for use in click chemistry reactions. It is selective for UCH-L1 over a panel of 20 deubiquitinating enzymes at 1 µM. IMP-1710 inhibits TGF-β1-induced fibroblast-to-myofibroblast transition (FMT) in primary lung fibroblasts isolated from patients with idiopathic pulmonary fibrosis (IC50 = 740 nM). It has been used for labeling UCH-L1 in cell-based assays, followed by click reactions with azide-modified TAMRA and biotin capture reagents.

科学研究应用

UCHL1 Inhibition and Activity-Based Probing

Ubiquitin carboxy-terminal hydrolase L1 (UCHL1) is a deubiquitylating enzyme implicated in neurodegeneration, cancer, and fibrosis. IMP-1710 is the most potent and selective UCHL1 probe discovered to date. It covalently binds to UCHL1’s catalytic cysteine, allowing for precise labeling and quantification of target proteins in intact human cells . Researchers have used IMP-1710 to study UCHL1 activity and inhibition, providing valuable insights into its biological functions.

Anti-Fibrotic Activity

Fibrosis, characterized by excessive tissue scarring, contributes to diseases like idiopathic pulmonary fibrosis (IPF). IMP-1710 inhibits TGF-β1-induced fibroblast-to-myofibroblast transition (FMT) in primary lung fibroblasts from IPF patients (IC50 = 740 nM). By blocking pro-fibrotic responses, IMP-1710 shows promise as an anti-fibrotic agent .

UCHL1 as a Therapeutic Target

UCHL1 is abundantly expressed in the brain, where it regulates apoptosis, learning, and memory. Dysregulation of UCHL1 is associated with neurodegenerative diseases and certain cancers. The discovery of IMP-1710 provides a basis for future therapeutic development of selective UCHL1 inhibitors, potentially impacting these conditions .

Ubiquitin Proteasome System (UPS) Modulation

Targeting the UPS has emerged as a promising therapeutic strategy. IMP-1710’s ability to selectively inhibit UCHL1 contributes to our understanding of DUB biology and opens avenues for drug development .

UCHL1 as a Ubiquitin Ligase or Mono-Ub Stabilizer

While UCHL1 is well-characterized as a DUB, some studies suggest additional roles, such as functioning as a Ub ligase or mono-Ub stabilizer. IMP-1710’s exploration may shed light on these multifaceted functions .

Potential Applications Beyond Fibrosis

Beyond fibrosis, UCHL1 inhibition could impact other diseases where UCHL1 dysregulation plays a role. Further research may uncover novel therapeutic applications for IMP-1710 .

作用机制

Target of Action

IMP-1710, also known as (2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile, is a potent and selective inhibitor of the deubiquitylating enzyme Ubiquitin Carboxy-Terminal Hydrolase L1 (UCHL1) . UCHL1 is a member of the peptidase C12 family and is involved in the removal of ubiquitin ‘labels’ from proteins . It is abundantly expressed in the brain and has been linked to diseases including neurodegeneration, cancer, and fibrosis .

Mode of Action

IMP-1710 operates as a covalent inhibitor . It stereoselectively labels the catalytic cysteine of UCHL1 at low nanomolar concentrations in cells . This covalent binding inhibits the function of UCHL1, preventing it from removing ubiquitin labels from proteins .

Biochemical Pathways

The inhibition of UCHL1 by IMP-1710 impacts various biochemical pathways. One significant pathway is the fibrosis pathway . In cells from patients with idiopathic pulmonary fibrosis, IMP-1710 has been shown to suppress the activation of fibrosis pathways .

Pharmacokinetics

It is known that imp-1710 is acell-permeable small molecule , which suggests it can readily cross cell membranes to reach its target

Result of Action

The inhibition of UCHL1 by IMP-1710 leads to a suppression of pro-fibrotic responses in a cellular model of idiopathic pulmonary fibrosis . This suggests that IMP-1710 has potential therapeutic applications in the treatment of fibrosis .

Action Environment

The environment in which IMP-1710 operates can influence its action, efficacy, and stability. It is known that IMP-1710 has been used to inhibit and measure UCHL1 activity inside a range of cells , suggesting that it is effective in various cellular environments.

属性

IUPAC Name |

(2S)-2-[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydroindole-1-carbonyl]pyrrolidine-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O/c1-2-15-11-18-19(13-26-22(18)25-12-15)16-5-3-6-20-17(16)8-10-28(20)23(29)21-7-4-9-27(21)14-24/h1,3,5-6,11-13,21H,4,7-10H2,(H,25,26)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMVGXGSNIVSKY-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)C5CCCN5C#N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)[C@@H]5CCCN5C#N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

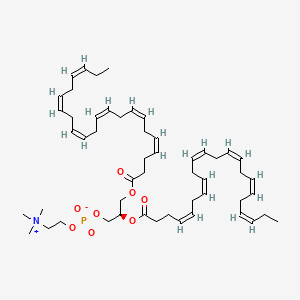

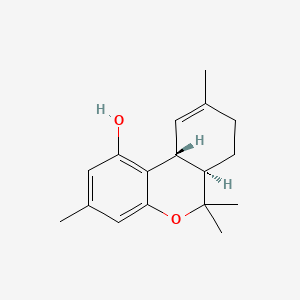

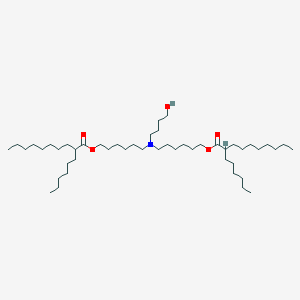

![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)

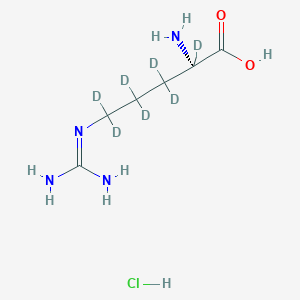

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[Methoxy(polyethylene glycol)-2000] (aMMoniuM salt](/img/structure/B3025659.png)